ethyl N-[(4-bromophenyl)acetyl]glycinate
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Overview
Description
Ethyl N-[(4-bromophenyl)acetyl]glycinate is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of glycine, where the amino group is substituted with an ethyl ester and a 4-bromophenylacetyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-[(4-bromophenyl)acetyl]glycinate can be synthesized through a multi-step process. One common method involves the reaction of ethyl glycinate hydrochloride with 4-bromophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(4-bromophenyl)acetyl]glycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenylacetyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Ethyl N-[(4-bromophenyl)acetyl]glycinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl N-[(4-bromophenyl)acetyl]glycinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The bromophenyl group may enhance its binding affinity to certain targets, while the glycine moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Ethyl N-[(4-bromophenyl)acetyl]glycinate can be compared with other similar compounds, such as:
Ethyl N-[(4-chlorophenyl)acetyl]glycinate: Similar structure but with a chlorine atom instead of bromine.
Ethyl N-[(4-fluorophenyl)acetyl]glycinate: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
Ethyl N-[(4-methylphenyl)acetyl]glycinate: The presence of a methyl group can affect its steric and electronic properties, leading to variations in its reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research Its unique structure allows it to undergo a range of chemical reactions, making it valuable in organic synthesis and drug development
Properties
Molecular Formula |
C12H14BrNO3 |
---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate |
InChI |
InChI=1S/C12H14BrNO3/c1-2-17-12(16)8-14-11(15)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
YIXUCJCOEHBRPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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